molecular formula C12H11FN2O3S B1305806 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid CAS No. 5931-69-1

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid

Cat. No.: B1305806
CAS No.: 5931-69-1
M. Wt: 282.29 g/mol
InChI Key: TZEVEERZPLQFTQ-UHFFFAOYSA-N
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Description

This compound is a thiazinane derivative characterized by a 4-fluoro-phenylimino substituent, a methyl group at position 3, a ketone at position 4, and a carboxylic acid at position 5. Its molecular formula is C₁₃H₁₄FN₂O₃S (CAS: 5931-69-1) . The carboxylic acid group at position 6 suggests applications in enzyme inhibition or metal chelation, common in bioactive molecules.

Properties

IUPAC Name

2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3S/c1-15-10(16)6-9(11(17)18)19-12(15)14-8-4-2-7(13)3-5-8/h2-5,9H,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEVEERZPLQFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386962
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-69-1
Record name 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable thiazinane precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related thiazinane derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound : 2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid 4-Fluoro-phenylimino C₁₃H₁₄FN₂O₃S 296.32 Thiazinane, imino, ketone, carboxylic acid Enhanced electronegativity from fluorine; potential for improved binding affinity
2-(3,4-Dimethyl-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid 3,4-Dimethyl-phenylimino C₁₄H₁₆N₂O₃S 292.35 Same as target, but with methyl groups Methyl groups increase lipophilicity; may reduce metabolic stability
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide 4-Fluoro-phenyl, morpholinoethyl C₂₄H₂₆FN₅O₃S 505.56 Thiazinane, morpholine, amide Morpholine improves solubility; amide replaces carboxylic acid, altering reactivity
3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid Methylimino C₇H₁₀N₂O₃S 202.23 Methylimino, no aromatic substituents Simpler structure; reduced steric hindrance but lower binding specificity

Key Findings from Comparative Analysis

Electronic Effects: The 4-fluoro substituent in the target compound introduces strong electron-withdrawing effects, which may enhance interactions with polar residues in enzyme active sites compared to the 3,4-dimethyl-phenylimino analog . The morpholinoethyl group in the carboxamide derivative () improves aqueous solubility due to morpholine’s hydrophilic nature, whereas the target compound’s carboxylic acid group offers direct hydrogen-bonding capability .

Biological Activity Implications: The carboxylic acid group in the target compound is critical for metal coordination, a feature absent in the amide-containing analog (). This difference may influence applications in metalloenzyme inhibition .

Synthetic Feasibility: The simpler structure of 3-methyl-2-methylimino-4-oxo-thiazinane-6-carboxylic acid () allows easier synthesis but lacks the aromatic interactions provided by phenylimino groups, limiting its utility in targeted therapies .

Research and Application Insights

  • Agricultural Chemistry : Compounds with thiazinane backbones, such as the target molecule, are structurally analogous to auxin biosynthesis inhibitors like AOPP (). The fluorine substituent may improve herbicidal activity by resisting degradation .
  • Pharmaceutical Potential: The carboxylic acid group in the target compound aligns with motifs seen in antibiotics (e.g., cephalosporins in –7), suggesting possible β-lactamase inhibition or metal-dependent enzyme targeting .

Biological Activity

2-(4-Fluoro-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing research findings, including synthesis methods, biological evaluations, and case studies.

Synthesis and Structure

The synthesis of thiazolidine derivatives often involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione or related compounds. The specific structure of this compound suggests that it may exhibit unique interactions with biological targets due to the presence of both the thiazine ring and the fluorophenyl group.

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, a series of thiazolidine-2,4-dione derivatives were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged significantly, with some derivatives showing enhanced activity compared to standard treatments like irinotecan. Specifically, compounds with substituted phenyl groups demonstrated notable growth inhibition in cancer cells .

Table 1: Anticancer Activity of Thiazolidine Derivatives

Compound IdentifierCell LineIC50 (µM)Reference
4xMCF-75.0
18A54910.0
IrinotecanMCF-715.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain thiazolidine derivatives possess significant antibacterial activity against Gram-positive bacteria. For example, derivative 18 exhibited strong inhibition against Staphylococcus aureus and other pathogenic strains .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

Compound IdentifierBacteria TypeZone of Inhibition (mm)Reference
18Staphylococcus aureus20
4xEscherichia coli15

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting mitochondrial function and activating caspases .
  • Enzyme Inhibition : Certain thiazolidine derivatives act as enzyme inhibitors, affecting metabolic pathways associated with cancer progression and bacterial growth .
  • Antioxidant Properties : The antioxidant activity observed in some thiazolidine compounds contributes to their protective effects against oxidative stress in cells, which is a common feature in cancer biology .

Case Studies

A notable case study involved the evaluation of a new thiazolidine derivative in a preclinical model of breast cancer. The derivative was administered to mice bearing MCF-7 tumors. Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. Histological analysis revealed increased apoptosis in tumor tissues treated with the thiazolidine derivative .

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